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Compound of Interest

Compound Name: 2-Nitrosopyridine

Cat. No.: B1345732 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of 2-Nitrosopyridine with

key biological molecules. Due to a lack of direct kinetic data for 2-Nitrosopyridine in the

scientific literature, this guide draws upon data from structurally related compounds and other

electrophiles to provide a comprehensive overview for researchers. The information is intended

to guide experimental design and aid in the assessment of potential off-target effects in drug

development.

Introduction to 2-Nitrosopyridine
2-Nitrosopyridine is a heterocyclic aromatic nitroso compound. The electron-withdrawing

nature of the pyridine ring is expected to enhance the electrophilicity of the nitroso group,

making it susceptible to nucleophilic attack by biological macromolecules. This reactivity is the

basis for its potential use as a covalent modifier and the reason for investigating its cross-

reactivity with biological targets.

Reactivity with Biological Nucleophiles
The primary targets for electrophilic compounds like 2-Nitrosopyridine in a biological system

are soft nucleophiles, most notably the thiol group of cysteine residues in proteins and

glutathione (GSH), as well as the amino groups of lysine and the imidazole ring of histidine.
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Nitroso compounds are known to react with thiols to form unstable sulfinamide adducts which

can undergo further reactions. While direct kinetic data for 2-Nitrosopyridine is unavailable,

studies on related compounds provide insights into its potential reactivity.

A study on the reaction of 2-nitroso-6-methyldipyrido[1,2-a:3',2'-d]imidazole (NO-Glu-P-1) with

glutathione (GSH) and cysteine at pH 7.4 demonstrated the formation of stable N-hydroxy-

sulfonamide adducts, indicating a reaction occurs with the thiol group[1]. This suggests that 2-
Nitrosopyridine is also likely to react with cysteine and glutathione.

To provide a comparative context, the table below summarizes the second-order rate constants

for the reaction of various electrophiles with glutathione.

Table 1: Comparison of Second-Order Rate Constants for the Reaction of Various Electrophiles

with Glutathione (GSH)

Electrophile Rate Constant (k) (M⁻¹s⁻¹) Conditions

Estimated for 2-

Nitrosobenzaldehyde
1.51 – 4.93 × 10⁵ pH 7.49, 25 °C (estimated)

N-ethylmaleimide (NEM) ~10³ - 10⁴ pH 7.4

Iodoacetamide ~1 pH 7.4

Acrylamide ~10⁻² pH 7.4

Data for NEM, iodoacetamide, and acrylamide are approximate values from various sources to

illustrate a range of reactivities.

The estimated high rate constant for 2-nitrosobenzaldehyde suggests that 2-Nitrosopyridine is

likely a highly reactive electrophile towards thiols.

Reaction with Amino Groups (Lysine)
Nitroso compounds can also react with primary and secondary amines. The reaction of nitrous

acid with the ε-amino group of lysine has been shown to result in deamination[2]. While the

direct reaction of 2-Nitrosopyridine with lysine has not been quantitatively studied, its

electrophilic nature suggests a potential for interaction.
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Reaction with Imidazole Groups (Histidine)
The imidazole side chain of histidine is a potential nucleophile, particularly in its deprotonated

state. However, data on the direct reaction of 2-Nitrosopyridine with histidine is not available.

Experimental Protocols
The following are detailed protocols for key experiments to assess the cross-reactivity of 2-
Nitrosopyridine with biological molecules. These are adapted from established methods for

studying protein modification.

Kinetic Analysis of 2-Nitrosopyridine Reactivity with
Small Molecules
This protocol describes a method to determine the second-order rate constant for the reaction

of 2-Nitrosopyridine with glutathione (GSH), cysteine, lysine, and histidine using a UV-Vis

spectrophotometer.

Materials:

2-Nitrosopyridine

Glutathione (GSH)

L-Cysteine

L-Lysine

L-Histidine

Phosphate buffered saline (PBS), pH 7.4

UV-Vis Spectrophotometer

Procedure:

Prepare stock solutions of 2-Nitrosopyridine, GSH, cysteine, lysine, and histidine in PBS.
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In a quartz cuvette, mix a known concentration of 2-Nitrosopyridine with a molar excess of

the nucleophile (GSH, cysteine, lysine, or histidine) in PBS.

Immediately monitor the change in absorbance at a wavelength where 2-Nitrosopyridine or

the reaction product has a distinct absorbance maximum. This will require preliminary

spectral scans.

Record the absorbance change over time.

The pseudo-first-order rate constant (k_obs) can be determined by fitting the absorbance

data to a single exponential decay curve.

Repeat the experiment with varying concentrations of the nucleophile.

The second-order rate constant (k) is determined from the slope of a plot of k_obs versus the

concentration of the nucleophile.

Identification of 2-Nitrosopyridine Adducts on a Model
Protein by Mass Spectrometry
This protocol outlines the steps to identify the specific amino acid residues of a model protein,

such as Bovine Serum Albumin (BSA), that are modified by 2-Nitrosopyridine.

Materials:

2-Nitrosopyridine

Bovine Serum Albumin (BSA)

Phosphate buffered saline (PBS), pH 7.4

Dithiothreitol (DTT)

Iodoacetamide (IAM)

Trypsin (mass spectrometry grade)

Trifluoroacetic acid (TFA)
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Acetonitrile (ACN)

Formic acid (FA)

LC-MS/MS system

Procedure:

Reaction: Incubate BSA with a molar excess of 2-Nitrosopyridine in PBS at 37°C for a

defined period (e.g., 2 hours).

Reduction and Alkylation: Add DTT to the reaction mixture to reduce disulfide bonds,

followed by IAM to alkylate free cysteine residues.

Digestion: Dilute the reaction mixture with an appropriate buffer for trypsin digestion and add

trypsin. Incubate overnight at 37°C.

Sample Cleanup: Acidify the digest with TFA and desalt the peptides using a C18 solid-

phase extraction cartridge.

LC-MS/MS Analysis: Analyze the desalted peptides by LC-MS/MS. The mass spectrometer

should be operated in a data-dependent acquisition mode to acquire MS/MS spectra of

modified peptides.

Data Analysis: Use proteomic search software to identify peptides and localize the

modification sites. The mass shift corresponding to the addition of the 2-nitrosopyridine
moiety will need to be specified as a variable modification.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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